molecular formula C18H24N2O3 B15192021 Pirlindole lactate CAS No. 292039-20-4

Pirlindole lactate

Cat. No.: B15192021
CAS No.: 292039-20-4
M. Wt: 316.4 g/mol
InChI Key: PXRNCRKTECAYRB-UHFFFAOYSA-N
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Description

Pirlindole lactate: is a reversible inhibitor of monoamine oxidase A (MAO-A), primarily used as an antidepressant. It was developed and is currently used in Russia. The compound is structurally and pharmacologically related to metralindole and shares similar properties . This compound has demonstrated efficacy in treating major depression and fibromyalgia .

Preparation Methods

Synthetic Routes and Reaction Conditions: Pirlindole lactate can be synthesized through a series of chemical reactions involving the formation of its core structure, followed by lactate addition. The synthetic route typically involves the cyclization of appropriate precursors to form the pyrazino[3,2,1-jk]carbazole core, followed by methylation and subsequent lactate addition .

Industrial Production Methods: Industrial production of this compound involves optimizing reaction conditions to ensure high yield and purity. This includes controlling temperature, pressure, and the use of catalysts to facilitate the reactions. The process is scaled up from laboratory conditions to industrial reactors, ensuring consistency and efficiency .

Chemical Reactions Analysis

Types of Reactions: Pirlindole lactate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while reduction may yield dehydroxylated derivatives .

Mechanism of Action

Pirlindole lactate exerts its effects by selectively and reversibly inhibiting monoamine oxidase A (MAO-A). This enzyme is responsible for the breakdown of monoamine neurotransmitters such as serotonin, norepinephrine, and dopamine. By inhibiting MAO-A, this compound increases the levels of these neurotransmitters in the brain, leading to improved mood and alleviation of depressive symptoms . Additionally, this compound has been shown to inhibit the reuptake of noradrenaline and 5-hydroxytryptamine, further contributing to its antidepressant effects .

Comparison with Similar Compounds

Uniqueness: this compound is unique in its dual mechanism of action, involving both MAO-A inhibition and reuptake inhibition of noradrenaline and 5-hydroxytryptamine. This dual action contributes to its efficacy in treating depression and fibromyalgia .

Properties

CAS No.

292039-20-4

Molecular Formula

C18H24N2O3

Molecular Weight

316.4 g/mol

IUPAC Name

2-hydroxypropanoic acid;12-methyl-1,4-diazatetracyclo[7.6.1.05,16.010,15]hexadeca-9(16),10(15),11,13-tetraene

InChI

InChI=1S/C15H18N2.C3H6O3/c1-10-5-6-14-12(9-10)11-3-2-4-13-15(11)17(14)8-7-16-13;1-2(4)3(5)6/h5-6,9,13,16H,2-4,7-8H2,1H3;2,4H,1H3,(H,5,6)

InChI Key

PXRNCRKTECAYRB-UHFFFAOYSA-N

Canonical SMILES

CC1=CC2=C(C=C1)N3CCNC4C3=C2CCC4.CC(C(=O)O)O

Origin of Product

United States

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